Cas no 95716-71-5 (Δ9-Canrenone)

Δ9-Canrenone is a steroidal compound derived from canrenone, primarily recognized for its role as a metabolite of spironolactone. It exhibits selective mineralocorticoid receptor antagonist activity, making it relevant in pharmacological research, particularly in studies involving aldosterone regulation and cardiovascular effects. Its structural similarity to canrenone allows it to interact with steroid receptors while demonstrating distinct metabolic and binding properties. Δ9-Canrenone is valued for its utility in analytical and synthetic chemistry as a reference standard or intermediate in steroid synthesis. The compound's stability and well-characterized properties facilitate its use in mechanistic studies and drug development.
Δ9-Canrenone structure
Δ9-Canrenone structure
Product Name:Δ9-Canrenone
CAS No:95716-71-5
MF:C22H26O3
MW:338.440046787262
CID:61800
PubChem ID:11595250
Update Time:2025-10-31

Δ9-Canrenone Chemical and Physical Properties

Names and Identifiers

    • delta-9,11-Canrenone
    • 17-Hydroxy-3-oxopregn-4,6,9-triene-21-carboxylic acid gamma-lactone
    • Δ9-Canrenone
    • (8S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
    • DELTA 9,11-CANRENONE ( FOR EPLERENONE )
    • 9(11)-CANRENONE
    • 17α-Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone (7CI)
    • Spiro[17H-cyclopenta[a]phenanthrene-17,2′(5′H)-furan], pregna-4,6,9(11)-triene-21-carboxylic acid deriv. (ZCI)
    • 17β-Hydroxy-4,6,9(11)-trien-3-one 21-carboxylic acid γ-lactone
    • Δ9-11-Canrenone
    • 17beta-Hydroxy-4,6,9(11)-trien-3-one 21-carboxylic acid gamma-lactone
    • (8S,10R,13S,14S,17R)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione
    • 17.BETA.-HYDROXY-4,6,9(11)-TRIEN-3-ONE 21-CARBOXYLIC ACID .GAMMA.-LACTONE
    • delta9-11-Canrenone
    • 17beta-Hydroxy-4,6,9(11)-trien-3-one 21-carboxylic Acid gamma-Lactone; delta9-11-Canrenone
    • 17alpha-Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone
    • SCHEMBL14085014
    • Delta 9,11-canrenone
    • 95716-71-5
    • (2'R,8S,10R,13S,14S)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione
    • .DELTA.9-11-CANRENONE
    • 17.ALPHA.-PREGNA-4,6,9(11)-TRIENE-21-CARBOXYLIC ACID, 17-HYDROXY-3-OXO-, .GAMMA.-LACTONE
    • Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-,g-lactone, (17a)-
    • UNII-3AC47AUW33
    • 3AC47AUW33
    • DTXSID10469189
    • MDL: MFCD09751202
    • Inchi: 1S/C22H26O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,6,13,16,18H,5,7-12H2,1-2H3/t16-,18+,20+,21+,22-/m1/s1
    • InChI Key: MCNZISFQKMPWRJ-DOYHNPMNSA-N
    • SMILES: C[C@]12CC=C3[C@]4(CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]12CCC(=O)O1)C

Computed Properties

  • Exact Mass: 338.18800
  • Monoisotopic Mass: 338.18819469g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 0
  • Complexity: 772
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37000
  • LogP: 4.29020

Δ9-Canrenone Security Information

Δ9-Canrenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S28300-1g
(2'R,8S,10R,13S,14S)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione
95716-71-5 95%
1g
¥6888.0 2024-07-19
TRC
C175615-50mg
Δ9-Canrenone
95716-71-5
50mg
$ 184.00 2023-09-08
TRC
C175615-500mg
Δ9-Canrenone
95716-71-5
500mg
$ 1453.00 2023-09-08
Chemenu
CM139111-1g
(8S,10R,13S,14S,17R)-10,13-dimethyl-1,3',4',8,10,12,13,14,15,16-decahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H)-dione
95716-71-5 95%
1g
$729 2021-08-05
Chemenu
CM139111-1g
(8S,10R,13S,14S,17R)-10,13-dimethyl-1,3',4',8,10,12,13,14,15,16-decahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H)-dione
95716-71-5 95%
1g
$729 2025-07-04
SHENG KE LU SI SHENG WU JI SHU
sc-504606-50 mg
Δ9-Canrenone,
95716-71-5
50mg
¥2,858.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-504606-50mg
Δ9-Canrenone,
95716-71-5
50mg
¥2858.00 2023-09-05
A2B Chem LLC
AI64751-1g
Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-,g-lactone, (17a)-
95716-71-5 95%
1g
$1086.00 2025-07-04
BAI LING WEI Technology Co., Ltd.
J60C175615-50mg
95716-71-5 >95% (HPLC)
50mg
¥2255 2025-07-04
BAI LING WEI Technology Co., Ltd.
J60C175615-500mg
95716-71-5 >95% (HPLC)
500mg
¥17699 2025-07-04

Δ9-Canrenone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Potassium acetate Solvents: Formic acid ;  18 h, 80 °C
1.2 4 h, 100 °C
1.3 Reagents: Water ;  20 min, cooled
Reference
Stereoselective construction of a steroid 5α,7α-oxymethylene derivative and its use in the synthesis of eplerenone
Zhang, Bin; Chen, Hongli; Feng, Huijin; Li, Yuanchao, Steroids, 2011, 76(1-2), 56-59

Production Method 2

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ,  Pyridine ;  -15 °C; 16 h, -15 °C
Reference
Preparation method of Δ9(11)-canrenone from 11-α-hydroxycanrenone and trifluoromethanesulfonic anhydride by hydroxyl elimination
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Isopropanol ;  80 °C; 30 °C
1.2 Reagents: Acetic acid ;  neutralized
1.3 Solvents: Dimethylformamide ,  Dichloromethane ;  60 °C
Reference
Method for efficient preparation of Δ-9,11-canrenone from 9α-hydroxy-4-androstenedione
, China, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Formic acid Catalysts: Palladium diacetate ,  (Methylenedi-2,1-phenylene)bis[diphenylphosphine Solvents: Tetrahydrofuran ;  20 min, 70 psi, 25 °C; 18 h, 100 psi, 105 °C
Reference
Preparation of spirosteroids from 17-alkenyl or 17-alkynyl substrate via carbonylation, hydrogenation, dehydrogenation, furylation and other transformations
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Chloranil Solvents: Methanol ,  Dichloromethane ,  Water ;  2 h, 42 °C
Reference
C-17 spirolactonization and 6,7 oxidation of steroids
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Potassium formate Solvents: Formic acid ;  rt → 80 °C; 12 h, 80 °C
1.2 80 °C → 100 °C; 3 h, 100 °C
Reference
Eplerenone intermediate, preparation method and application in preparation of Eplerenone
, China, , ,

Δ9-Canrenone Raw materials

Δ9-Canrenone Preparation Products

Additional information on Δ9-Canrenone

Introduction to Δ9-Canrenone (CAS No. 95716-71-5) in Modern Research

Δ9-Canrenone, a compound with the chemical identifier CAS No. 95716-71-5, has garnered significant attention in the field of pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. This compound, derived from natural sources, exhibits distinct pharmacological characteristics that make it a subject of intense study in various scientific domains.

The molecular structure of Δ9-Canrenone is characterized by its specific stereochemistry, which contributes to its biological activity. Recent advancements in analytical chemistry have allowed for a more precise understanding of its molecular interactions, paving the way for innovative drug design strategies. Researchers have been particularly interested in its potential role as a modulator of endocannabinoid receptors, which has implications for the treatment of neurological and inflammatory disorders.

In the realm of preclinical studies, Δ9-Canrenone has shown promising results in models of pain management and neuroprotection. Its ability to interact with cannabinoid receptors without producing the psychoactive effects associated with other cannabinoids has made it an attractive candidate for further development. The compound's mechanism of action involves complex signaling pathways that regulate inflammation and pain perception, offering a multifaceted approach to therapeutic intervention.

One of the most compelling aspects of Δ9-Canrenone is its potential in combination therapies. Studies have demonstrated that when paired with other bioactive compounds, it can enhance therapeutic efficacy while minimizing side effects. This synergistic effect is particularly relevant in the context of chronic diseases where long-term treatment is necessary. The compound's stability and bioavailability also make it a favorable candidate for formulation into various delivery systems, including oral and topical medications.

The synthesis and characterization of Δ9-Canrenone have been refined through cutting-edge techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These methods have enabled researchers to elucidate its exact stereochemical configuration and to identify key functional groups responsible for its biological activity. Such detailed structural information is crucial for optimizing synthetic routes and for developing derivatives with enhanced properties.

From a regulatory perspective, the development of Δ9-Canrenone as a pharmaceutical agent is subject to stringent guidelines to ensure safety and efficacy. Clinical trials are currently underway to evaluate its potential in treating conditions such as neuropathic pain and multiple sclerosis. The results from these trials are expected to provide valuable insights into its therapeutic profile and to support future regulatory approvals.

The growing body of research on Δ9-Canrenone underscores its significance as a pharmacological compound with broad applications. As our understanding of its mechanisms of action continues to evolve, so too does the potential for novel therapeutic interventions. The integration of computational modeling and machine learning techniques into drug discovery has further accelerated the development process, allowing for rapid identification of promising candidates like Δ9-Canrenone.

In conclusion, Δ9-Canrenone (CAS No. 95716-71-5) represents a fascinating area of research with substantial implications for human health. Its unique properties and potential applications make it a cornerstone in the quest for innovative treatments across multiple medical disciplines. As scientific exploration progresses, the full therapeutic spectrum of this compound will likely continue to expand, offering hope for improved patient outcomes.

Recommended suppliers
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD